

Application Notes and Protocols for Cell Viability Assay with (Rac)-D3S-001

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Compound of Interest

Compound Name: (Rac)-D3S-001

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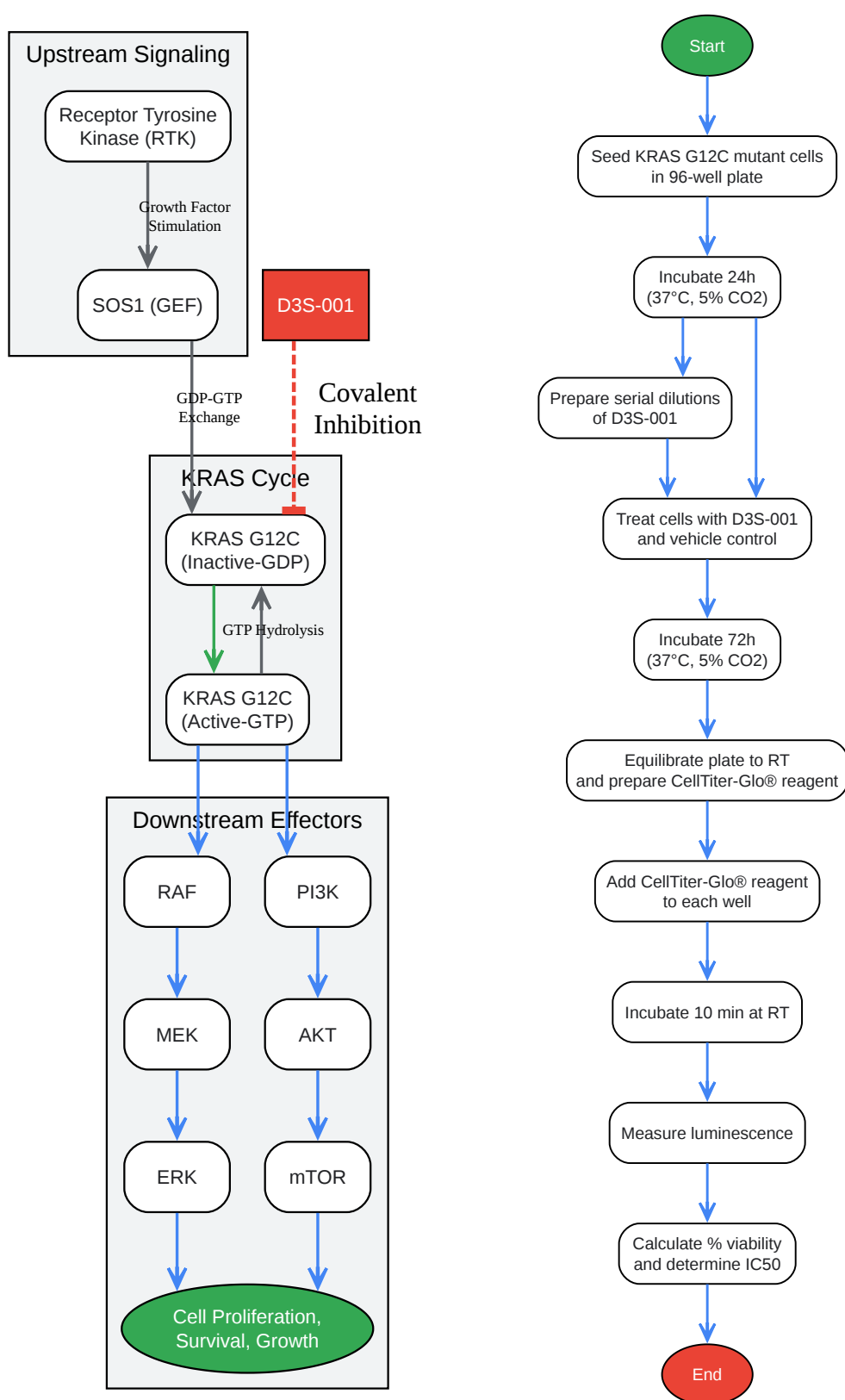
Introduction

(Rac)-D3S-001, hereafter referred to as D3S-001, is a next-generation, orally bioavailable, and covalent inhibitor of the KRAS G12C mutant protein.^{[1][2]} The KRAS G12C mutation is a significant oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.^{[1][3]} D3S-001 has demonstrated potent and selective binding to the inactive, GDP-bound state of KRAS G12C, effectively trapping the protein in this conformation and blocking downstream signaling pathways that promote cell proliferation and survival.^{[2][4]} Preclinical and clinical studies have shown that D3S-001 exhibits robust anti-tumor activity, rapid and complete target engagement, and the ability to overcome resistance to first-generation KRAS G12C inhibitors.^{[1][5][6]}

These application notes provide a comprehensive guide for assessing the in vitro efficacy of D3S-001 on cancer cell viability. The protocols detailed below are designed to be adaptable to specific laboratory settings and cell lines of interest.

Mechanism of Action of D3S-001

D3S-001 is a highly potent and selective small-molecule inhibitor that covalently binds to the cysteine residue of the KRAS G12C mutant.[2] This irreversible binding locks the KRAS G12C protein in its inactive GDP-bound state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound form.[1][6] The inhibition of KRAS G12C activation leads to the suppression of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth, proliferation, and survival.[7][8] D3S-001's rapid target engagement kinetics and high covalent potency contribute to a durable inhibition of KRAS G12C signaling, even in the presence of growth factors that can promote nucleotide cycling.[1][9]



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